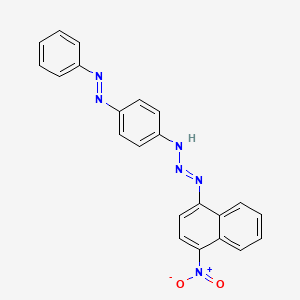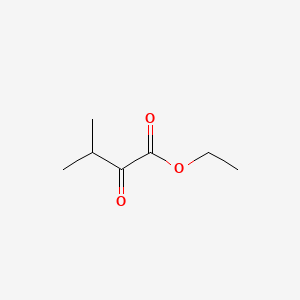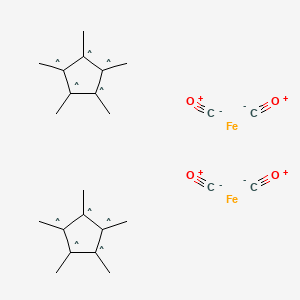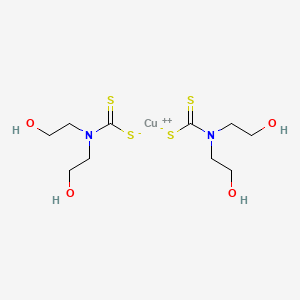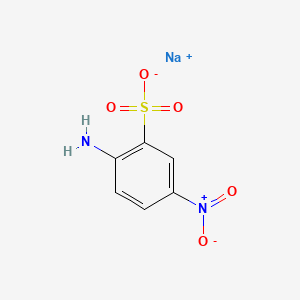
Sodium 2-Amino-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-Amino-5-nitrobenzenesulfonate is an organic compound with the molecular formula C6H5N2NaO5S and a molecular weight of 240.17 g/mol . It is a sodium salt derivative of 2-amino-5-nitrobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Amino-5-nitrobenzenesulfonate typically involves the nitration of 2-aminobenzenesulfonic acid. The process includes the following steps:
Nitration: 2-Aminobenzenesulfonic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the benzene ring.
Neutralization: The resulting 2-amino-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-Amino-5-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a catalyst, sodium dithionite.
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Reduction Product: 2-Amino-5-aminobenzenesulfonate.
Substitution Products: Various substituted benzenesulfonates, depending on the nucleophile used.
Scientific Research Applications
Sodium 2-Amino-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of Sodium 2-Amino-5-nitrobenzenesulfonate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, affecting their activity or function. The nitro and amino groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- 2-Amino-3,5-dimethylbenzenesulfonic acid
- 4-Aminotoluene-3-sulfonic acid
- 4-Aminobenzene-1,3-disulfonic acid
- 2-Aminobenzenesulfonic acid
- 4-Acetamido-2-aminobenzenesulfonic acid
- 2-Amino-5-methoxybenzenesulfonic acid
Comparison: Sodium 2-Amino-5-nitrobenzenesulfonate is unique due to the presence of both an amino group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and applications .
Properties
CAS No. |
30693-53-9 |
|---|---|
Molecular Formula |
C6H6N2NaO5S |
Molecular Weight |
241.18 g/mol |
IUPAC Name |
sodium;2-amino-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13); |
InChI Key |
VFJSGZNHKDLAFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na] |
Key on ui other cas no. |
30693-53-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




